molecular formula C15H14Cl2N4O2S B2473035 8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-33-0

8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2473035
CAS RN: 897454-33-0
M. Wt: 385.26
InChI Key: PPHULSQQRRBFFA-UHFFFAOYSA-N
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Description

8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as theophylline and is used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for many years and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Techniques

Research has focused on developing efficient synthesis techniques for related heterocyclic compounds, such as the preparation of dithiazolidine derivatives, which are crucial for peptide and glycopeptide syntheses. These methods offer insights into potential synthesis pathways for the target compound (Barany, Hammer, Merrifield, & Bárány, 2005).

Reactivity and Transformation

Studies on the reactivity of methylthiopurin-8-ones and their transformation into sulphonyl derivatives highlight the chemical behavior of sulfur-containing purine derivatives. This research can shed light on the chemical properties and potential reactivity of "8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione" (Bergmann, Rahat, & Tamir, 1974).

Biological Applications

Antiproliferative and Antifungal Activities

Compounds with structural similarities have been evaluated for their antiproliferative activity against cancer cells and antifungal activities. For instance, studies on differently functionalized cyclopentenediones and naphthoquinone derivatives provide a basis for understanding how substitutions on the core structure affect biological activity, which could be relevant for the target compound's potential applications (Tandon et al., 2009).

Synthesis of Bioactive Derivatives

Research into the synthesis of bioactive derivatives, such as xanthene and isoindole derivatives, suggests pathways for modifying "this compound" to enhance its biological activities. These synthetic strategies could be pivotal in developing novel therapeutics or biological probes (Klose, Reese, & Song, 1997).

properties

IUPAC Name

8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-19-12-11(13(22)21(3)15(23)20(12)2)18-14(19)24-7-8-4-5-9(16)10(17)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHULSQQRRBFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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